4-Methyl-6-(4-methylpiperazin-1-yl)-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine
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Overview
Description
4-Methyl-6-(4-methylpiperazin-1-yl)-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with piperazine and trifluoromethylbenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(4-methylpiperazin-1-yl)-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate aldehydes and amines.
Substitution with Piperazine: The pyrimidine core is then reacted with 4-methylpiperazine under controlled conditions to introduce the piperazine moiety.
Introduction of Trifluoromethylbenzoyl Group: The final step involves the acylation of the piperazine-substituted pyrimidine with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(4-methylpiperazin-1-yl)-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as triethylamine or pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
4-Methyl-6-(4-methylpiperazin-1-yl)-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biological Research: It is used in the study of cellular pathways and mechanisms, especially those involving signal transduction and gene expression.
Pharmaceutical Research: The compound is explored for its potential in drug development, including its pharmacokinetics and pharmacodynamics.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(4-methylpiperazin-1-yl)-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Olanzapine: An antipsychotic medication with a similar piperazine structure.
2-Methoxy-4-(4-methylpiperazin-1-yl)benzenamine: A compound with a similar piperazine moiety.
Uniqueness
4-Methyl-6-(4-methylpiperazin-1-yl)-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine is unique due to its specific substitution pattern and the presence of the trifluoromethylbenzoyl group. This structural uniqueness contributes to its distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C22H27F3N6O |
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Molecular Weight |
448.5 g/mol |
IUPAC Name |
[4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C22H27F3N6O/c1-16-15-19(29-9-7-28(2)8-10-29)27-21(26-16)31-13-11-30(12-14-31)20(32)17-5-3-4-6-18(17)22(23,24)25/h3-6,15H,7-14H2,1-2H3 |
InChI Key |
SKOPQEBIVSOELK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F)N4CCN(CC4)C |
Origin of Product |
United States |
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